Cas no 45377-87-5 (2-(Chloromethyl)oxetane)

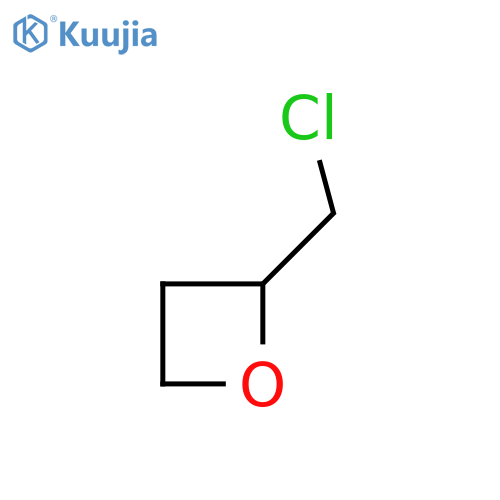

2-(Chloromethyl)oxetane structure

商品名:2-(Chloromethyl)oxetane

2-(Chloromethyl)oxetane 化学的及び物理的性質

名前と識別子

-

- 2-(Chloromethyl)oxetane

- 2-chloromethyloxetane

- AKOS006384678

- 45377-87-5

- 1107646-00-3

- (2R)-2-(chloromethyl)oxetane

- AM807017

- DB-003263

- 2922439-59-4

- SCHEMBL584063

- DTXSID80621919

- (2S)-2-(chloromethyl)oxetane

-

- インチ: InChI=1S/C4H7ClO/c5-3-4-1-2-6-4/h4H,1-3H2

- InChIKey: MTJUELTVQKBEPR-UHFFFAOYSA-N

- ほほえんだ: C1COC1CCl

計算された属性

- せいみつぶんしりょう: 106.0185425g/mol

- どういたいしつりょう: 106.0185425g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 6

- 回転可能化学結合数: 1

- 複雑さ: 46.8

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.9

- トポロジー分子極性表面積: 9.2Ų

じっけんとくせい

- 密度みつど: 1.127

- ふってん: 134 ºC

- フラッシュポイント: 41 ºC

2-(Chloromethyl)oxetane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | C113660-250mg |

2-(Chloromethyl)oxetane |

45377-87-5 | 250mg |

$ 620.00 | 2023-04-18 | ||

| Alichem | A449041484-1g |

2-(Chloromethyl)oxetane |

45377-87-5 | 97% | 1g |

$472.68 | 2023-09-01 | |

| TRC | C113660-1g |

2-(Chloromethyl)oxetane |

45377-87-5 | 1g |

$ 3000.00 | 2023-09-08 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZLH89-100mg |

2-(chloromethyl)oxetane |

45377-87-5 | 95% | 100mg |

¥389.0 | 2024-04-19 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZLH89-250mg |

2-(chloromethyl)oxetane |

45377-87-5 | 95% | 250mg |

¥647.0 | 2024-04-19 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZLH89-10g |

2-(chloromethyl)oxetane |

45377-87-5 | 95% | 10g |

¥9504.0 | 2024-04-19 | |

| Ambeed | A820360-1g |

2-(Chloromethyl)oxetane |

45377-87-5 | 97% | 1g |

$463.0 | 2024-07-19 | |

| Alichem | A449041484-5g |

2-(Chloromethyl)oxetane |

45377-87-5 | 97% | 5g |

$1445.09 | 2023-09-01 | |

| TRC | C113660-50mg |

2-(Chloromethyl)oxetane |

45377-87-5 | 50mg |

$ 155.00 | 2023-04-18 | ||

| 1PlusChem | 1P00DK5S-1g |

2-chloromethyloxetane |

45377-87-5 | 95% | 1g |

$571.00 | 2024-05-02 |

2-(Chloromethyl)oxetane 関連文献

-

1. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914

-

Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

-

Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

45377-87-5 (2-(Chloromethyl)oxetane) 関連製品

- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)

- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)

- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)

- 5435-92-7(2-Chloro-4-phenylbenzonitrile)

- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)

- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)

- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)

- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)

- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)

- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:45377-87-5)2-(Chloromethyl)oxetane

清らかである:99%

はかる:1g

価格 ($):417.0